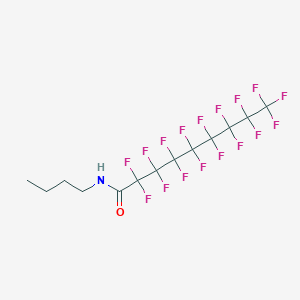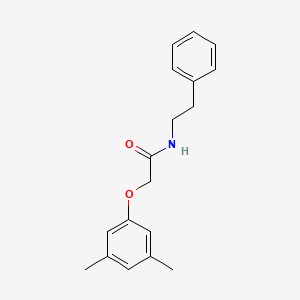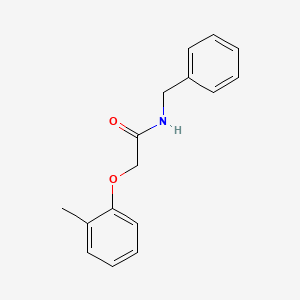![molecular formula C28H19Cl2NO2 B15042641 (3E)-1-benzyl-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042641.png)
(3E)-1-benzyl-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dichlorophenyl-furan moiety, and a dihydropyrrolone core
Preparation Methods
The synthesis of (3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can be achieved through several synthetic routes. Common methods include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts are dissolved in water, forming a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Chemical Reactions Analysis
(3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced under specific conditions, often using hydrogen or other reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, typically using halogens or other reactive species.
Common reagents used in these reactions include sulfuric acid for oxidation and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as dichloroanilines, which consist of an aniline ring substituted with two chlorine atoms . These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.
Conclusion
(3E)-1-BENZYL-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C28H19Cl2NO2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(3E)-1-benzyl-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19Cl2NO2/c29-22-11-13-25(30)24(17-22)27-14-12-23(33-27)15-21-16-26(20-9-5-2-6-10-20)31(28(21)32)18-19-7-3-1-4-8-19/h1-17H,18H2/b21-15+ |
InChI Key |
KQGXQXMVAIPMHX-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-N-[(5Z)-5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15042573.png)

![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B15042604.png)
![5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15042608.png)


![5-bromo-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B15042626.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042632.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15042633.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15042640.png)

